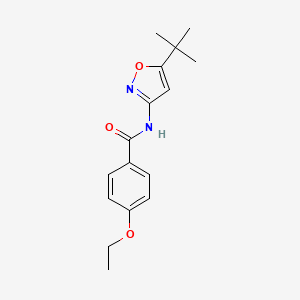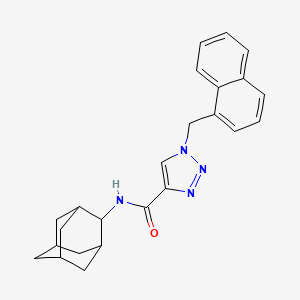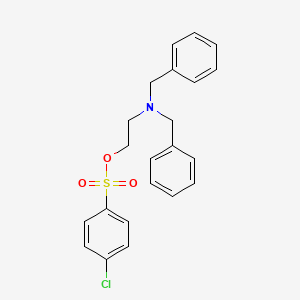
N-(2-cyanoethyl)-N'-(4-fluorophenyl)-N-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including N-(2-cyanoethyl)-N'-(4-fluorophenyl)-N-(3-pyridinylmethyl)urea, can be achieved through multiple synthetic pathways. One method involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, facilitating the conversion of carboxylic acids to ureas in a single-pot, racemization-free process. This approach provides good yields under milder reaction conditions and is compatible with common N-protecting groups (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including the compound of interest, is characterized by the presence of an urea moiety, which influences its hydrogen bonding capabilities and overall molecular geometry. Structural analyses through techniques such as X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within the molecule and the impact of substituents on its conformation (Maguerès et al., 1994).
Chemical Reactions and Properties
Urea derivatives are known to undergo a variety of chemical reactions, including Lossen rearrangement, solvolysis, and multicomponent reactions. These reactions can be influenced by the presence of metal ions, solvent type, and other reagents. For example, the solvolysis of N,N-bis(2-picolyl)ureas catalyzed by Cu(II) ions demonstrates the significant role of metal ions in facilitating or accelerating chemical reactions (Belzile et al., 2014).
特性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c17-14-4-6-15(7-5-14)20-16(22)21(10-2-8-18)12-13-3-1-9-19-11-13/h1,3-7,9,11H,2,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYVXRZVLKMXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4-fluorophenyl)-1-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5124649.png)
![8-[4-(4-ethoxyphenoxy)butoxy]quinoline](/img/structure/B5124653.png)


![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5124678.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![2-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5124688.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)



![N-cyclooctyl-4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5124749.png)
